LipiRADICAL Green: An In-depth Technical Guide for the Detection of Lipid Radicals
LipiRADICAL Green: An In-depth Technical Guide for the Detection of Lipid Radicals
Authored by: Gemini AI
Abstract
This technical guide provides a comprehensive overview of LipiRADICAL Green, a fluorescent probe designed for the specific detection of lipid radicals. The document is intended for researchers, scientists, and professionals in the field of drug development who are investigating lipid peroxidation and its role in various physiological and pathological processes, such as ferroptosis. This guide details the core principles of LipiRADICAL Green, its mechanism of action, and its applications. It includes structured quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways and experimental workflows to facilitate a deeper understanding and practical implementation of this novel research tool.
Introduction to LipiRADICAL Green
LipiRADICAL Green, chemically known as 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl (NBD-Pen), is a highly specific fluorescent probe for the detection of lipid radicals (L•) and lipid peroxyl radicals (LOO•), which are the initial and key mediators in the lipid peroxidation cascade.[4] Lipid peroxidation is a fundamental process implicated in cellular damage and is a hallmark of oxidative stress-related pathologies, including but not limited to, neurodegenerative diseases, cancer, and inflammatory disorders. A notable form of regulated cell death, ferroptosis, is characterized by iron-dependent accumulation of lipid peroxides.[5][6]
Unlike conventional methods that measure downstream, more stable byproducts of lipid peroxidation such as malondialdehyde (MDA) or 4-hydroxynonenal (4-HNE), LipiRADICAL Green provides a direct measure of the initial radical species.[7] This allows for a more immediate and sensitive assessment of lipid peroxidation events. The probe is designed with a nitroxide radical moiety, which acts as both a quencher for the conjugated NBD (nitrobenzoxadiazole) fluorophore and as a trap for lipid radicals.[2] This design ensures a low fluorescence background and a significant "turn-on" fluorescent signal upon reaction with lipid radicals.[2]
Mechanism of Action
The functionality of LipiRADICAL Green is based on a radical-radical coupling reaction.[2] In its native, unreacted state, the paramagnetic nitroxide group within the molecule effectively quenches the fluorescence of the NBD fluorophore through intramolecular interactions.[4] This results in the probe being virtually non-fluorescent.[2]
Upon encountering a lipid radical (L• or LOO•), the nitroxide moiety of LipiRADICAL Green undergoes a coupling reaction, forming a stable covalent bond with the lipid radical.[2] This reaction neutralizes the radical nature of the nitroxide, thereby eliminating its quenching effect on the NBD fluorophore.[2] The subsequent recovery of fluorescence results in a bright green signal that can be quantitatively measured.[2] This mechanism provides high specificity for lipid-derived radicals, with minimal cross-reactivity to other reactive oxygen species (ROS) like hydrogen peroxide (H₂O₂), superoxide (O₂⁻•), or hydroxyl radicals (•OH).[2]
Figure 1: Mechanism of LipiRADICAL Green activation.
Quantitative Data
Physicochemical and Spectral Properties
The key properties of LipiRADICAL Green are summarized in the table below for easy reference.
| Property | Value | Reference(s) |
| Chemical Name | 2,2,6-trimethyl-4-(4-nitrobenzo[1][2][3]oxadiazol-7-ylamino)-6-pentylpiperidine-1-oxyl (NBD-Pen) | [4] |
| Molecular Formula | C₁₉H₂₈N₅O₄ | [1] |
| Molecular Weight | 390.21 g/mol | [1][8] |
| CAS Number | 1955505-54-0 | [1] |
| Appearance (Native) | Non-fluorescent (quenched) | [1][2] |
| Appearance (Activated) | Green Fluorescence | [1][2] |
| Excitation Wavelength (λex) | ~470 nm (range: 420-500 nm) | [2][8] |
| Emission Wavelength (λem) | ~540 nm (range: 520-600 nm) | [2][8] |
| Compatibility | Standard FITC/GFP filter sets | [2] |
| Solubility | Soluble in DMSO | [8] |
| Storage | Store powder at -20°C. After reconstitution in DMSO, aliquot and store at -20°C. Protect from light. | [4] |
Recommended Working Concentrations for Various Applications
The optimal concentration of LipiRADICAL Green may vary depending on the experimental system. The following table provides a starting point for optimization.
| Application | Recommended Concentration | Reference(s) |
| In Vitro Assays (e.g., with purified lipids) | 5 - 10 µM | [3][4] |
| Live Cell Imaging (Microscopy) | 1 µM | [2] |
| Flow Cytometry | 1 - 2 µM | [1] |
| In Vivo Studies (mice) | 2.5 µmol/kg body weight | [8] |
Experimental Protocols
In Vitro Detection of Lipid Radicals
This protocol is suitable for detecting lipid radicals generated from purified lipids, such as polyunsaturated fatty acids (PUFAs) or low-density lipoproteins (LDL), upon induction with pro-oxidants or enzymes.
Materials:
-
LipiRADICAL Green stock solution (1 mM in DMSO)
-
PUFAs (e.g., arachidonic acid, linoleic acid) or LDL
-
Pro-oxidant (e.g., AAPH, hemin) or enzyme (e.g., lipoxygenase)
-
Assay buffer (e.g., PBS)
-
96-well black microplate
-
Fluorescence plate reader
Procedure:
-
Prepare the reaction mixture in the microplate wells by adding the lipid source (e.g., 500 µM arachidonic acid or 20 µg/mL LDL).[3][4]
-
Add the pro-oxidant (e.g., 50 mM AAPH and 10 µM hemin) or enzyme to initiate lipid peroxidation.[3][4]
-
Incubate the mixture for a specified time (e.g., 60 minutes) at 37°C.[4]
-
Add LipiRADICAL Green to a final concentration of 5-10 µM.[3][4]
-
Incubate for an additional 15 minutes at room temperature.[3]
-
Measure the fluorescence intensity using a plate reader with excitation at ~470 nm and emission at ~540 nm.[4]
Figure 2: Workflow for in vitro lipid radical detection.
Live Cell Imaging of Lipid Radicals
This protocol allows for the visualization of lipid radical production in living cells using fluorescence microscopy.
Materials:
-
Cultured cells (e.g., Hepa1-6)
-
LipiRADICAL Green stock solution (1 mM in DMSO)
-
Serum-free, phenol red-free cell culture medium
-
Inducer of lipid peroxidation (e.g., diethylnitrosamine (DEN))
-
Confocal or fluorescence microscope with FITC/GFP filter set
Procedure:
-
Seed cells on a suitable imaging dish or plate and culture until they reach the desired confluency.
-
Prepare a 1 µM working solution of LipiRADICAL Green in serum-free, phenol red-free medium.[2]
-
Remove the culture medium from the cells and wash twice with PBS.[2]
-
Add the LipiRADICAL Green working solution to the cells and incubate for 20 minutes at 37°C.[2]
-
If using an inducer, co-treat the cells with the inducer (e.g., 30 mM DEN) during or after probe loading.[5]
-
Immediately begin imaging the cells using a confocal microscope with appropriate settings (e.g., Ex: 458 nm, Em: 490-674 nm).[2] Time-lapse imaging can be performed to monitor the dynamics of lipid radical production.[2]
Flow Cytometric Analysis of Lipid Peroxidation
This protocol is designed for the quantitative analysis of lipid radical production in cell populations.
Materials:
-
Suspension or trypsinized adherent cells
-
LipiRADICAL Green stock solution (1 mM in DMSO)
-
FACS buffer (e.g., PBS with 1% BSA)
-
Inducer of lipid peroxidation
-
Flow cytometer with a blue laser (488 nm)
Procedure:
-
Prepare a single-cell suspension of your cells of interest.
-
Treat the cells with the desired experimental conditions (e.g., with or without an inducer of ferroptosis).
-
Resuspend the cells in serum-free medium containing 1-2 µM LipiRADICAL Green.
-
Incubate for 20-30 minutes at 37°C, protected from light.
-
Wash the cells twice with FACS buffer by centrifugation.
-
Resuspend the cells in FACS buffer and analyze immediately on a flow cytometer, detecting the signal in the FITC or equivalent green channel.
Signaling Pathways and Logical Relationships
LipiRADICAL Green is a valuable tool for studying signaling pathways involving lipid peroxidation. A key area of research is ferroptosis, an iron-dependent form of regulated cell death driven by the accumulation of lipid peroxides.
The generation of lipid radicals can be initiated through both enzymatic and non-enzymatic pathways.[4] Enzymes such as lipoxygenases (LOXs) can directly oxygenate polyunsaturated fatty acids (PUFAs) within cell membranes to form lipid hydroperoxides (LOOH), which can then be converted to lipid radicals.[5] Non-enzymatically, the Fenton reaction, involving ferrous iron (Fe²⁺), can generate highly reactive hydroxyl radicals that initiate lipid peroxidation.[5]
Once formed, lipid radicals propagate in a chain reaction, leading to extensive membrane damage.[4] The enzyme Glutathione Peroxidase 4 (GPX4) is a critical regulator of this process, as it reduces lipid hydroperoxides to non-toxic lipid alcohols, thereby preventing the accumulation of lipid peroxides and subsequent cell death.[9] Inhibition of GPX4 or depletion of its cofactor glutathione (GSH) are common methods to induce ferroptosis.
LipiRADICAL Green can be used to monitor the production of lipid radicals in real-time, providing insights into the kinetics and localization of lipid peroxidation within these signaling cascades.
Figure 3: Lipid peroxidation signaling and LipiRADICAL Green's point of detection.
Concluding Remarks
LipiRADICAL Green represents a significant advancement in the study of lipid peroxidation. Its ability to directly and specifically detect the initial lipid radical species offers a more accurate and sensitive alternative to traditional methods that rely on downstream byproducts. This technical guide has provided the fundamental knowledge and practical protocols for researchers to effectively utilize LipiRADICAL Green in their studies of oxidative stress, ferroptosis, and related disease models. The provided data and visualizations are intended to serve as a valuable resource for the design and execution of experiments aimed at unraveling the complex roles of lipid peroxidation in health and disease.
References
- 1. LipiRADICAL Green | 1955505-54-0 | Benchchem [benchchem.com]
- 2. Novel reseach tools for Lipid peroxidation (LPO) | LipiRADICAL™ Green / OH-Pen | フナコシ [funakoshi.co.jp]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. researchgate.net [researchgate.net]
- 6. biocompare.com [biocompare.com]
- 7. researchgate.net [researchgate.net]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. mdpi.com [mdpi.com]
